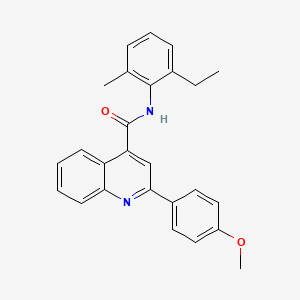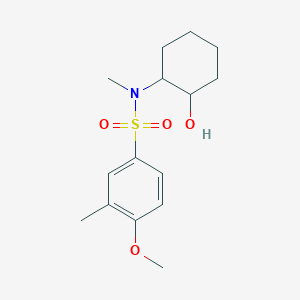![molecular formula C12H10N2O3S2 B4773168 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4773168.png)
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone
Vue d'ensemble
Description
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone, also known as MTTNE, is a sulfur-containing organic compound that has been widely used in scientific research. MTTNE has been synthesized through various methods and has shown promising results in various biochemical and physiological experiments.
Mécanisme D'action
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is believed to inhibit enzyme activity by binding to the active site of the enzyme. The sulfur atom in 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone can form a covalent bond with the enzyme, leading to inhibition of enzyme activity. Additionally, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to interact with proteins and affect protein structure and function.
Biochemical and Physiological Effects:
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein structure, and anti-cancer activity. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are enzymes involved in various physiological processes. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has also been shown to modulate protein structure and function, particularly in the study of protein-ligand interactions. Additionally, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to have anti-cancer activity, particularly in the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has several advantages for lab experiments, including its ability to inhibit enzyme activity and modulate protein structure and function. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is also relatively easy to synthesize and can be obtained in large quantities. However, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone in scientific research. One potential direction is the development of new anti-cancer drugs based on the structure of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone and its potential side effects. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone could also be used in the development of new enzyme inhibitors and probes for studying protein structure and function. Overall, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has shown promising results in various scientific research applications and has the potential to be a valuable tool in future research.
Applications De Recherche Scientifique
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been widely used in various scientific research applications, including the study of enzyme inhibition, protein structure, and drug design. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has also been used as a probe to study the structure and function of proteins, including the study of protein-ligand interactions. Additionally, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been used in drug design, particularly in the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-8-6-18-12(13-8)19-7-11(15)9-2-4-10(5-3-9)14(16)17/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYAFMPLVCHNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4773093.png)
![methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4773103.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4773110.png)

![N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B4773120.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)
![2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B4773136.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)


![4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4773178.png)